molecular formula C6H4F2O B1222669 2,3-Difluorophenol CAS No. 6418-38-8

2,3-Difluorophenol

Cat. No. B1222669
CAS RN: 6418-38-8
M. Wt: 130.09 g/mol
InChI Key: RPEPGIOVXBBUMJ-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Hydrogen peroxide (10%, 340 cm3, 1 mol) was added dropwise to a stirred solution of compound from Example 36 (47 g, 0.3 mol) in diethyl ether (350 cm3) heated under reflux. The stirred mixture was heated under reflux for a further 2.5 h then cooled. The ethereal layer was separated and the aqueous layer extracted with diethyl ether (2×200 cm3). The combined ethereal layers were washed with sodium hydroxide (10%, 4×100 cm3) and the separated aqueous layers acidified with 36% hydrochloric acid. The product was extracted into diethyl ether (3×100 cm3), and the combined ethereal extracts washed with water and dried (MgSO4). The solvent was removed in vacuo to give an off white solid.
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O>C(OCC)C>[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:1]

Inputs

Step One
Name
Quantity
340 mL
Type
reactant
Smiles
OO
Name
Quantity
47 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)B(O)O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with diethyl ether (2×200 cm3)
WASH
Type
WASH
Details
The combined ethereal layers were washed with sodium hydroxide (10%, 4×100 cm3)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into diethyl ether (3×100 cm3)
WASH
Type
WASH
Details
the combined ethereal extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off white solid

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.